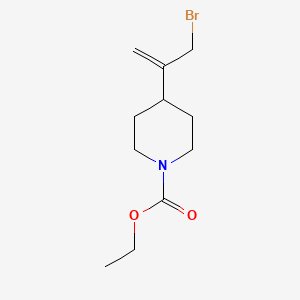

Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18194926

Molecular Formula: C11H18BrNO2

Molecular Weight: 276.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18BrNO2 |

|---|---|

| Molecular Weight | 276.17 g/mol |

| IUPAC Name | ethyl 4-(3-bromoprop-1-en-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H18BrNO2/c1-3-15-11(14)13-6-4-10(5-7-13)9(2)8-12/h10H,2-8H2,1H3 |

| Standard InChI Key | MQHZXLTZMIDVSZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)N1CCC(CC1)C(=C)CBr |

Introduction

Structural Characterization

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₆BrNO₂, with a molecular weight of 298.16 g/mol. Key structural elements include:

-

Piperidine core: A six-membered saturated nitrogen heterocycle.

-

Ethyl carboxylate group: Positioned at the 1-position, contributing to the molecule’s polarity and serving as a protective group for the amine .

-

3-Bromo-1-propen-2-yl substituent: A vinyl bromide moiety at the 4-position, providing a reactive site for cross-coupling or nucleophilic substitution reactions .

Synthetic Pathways

Key Intermediate: Ethyl 3-Bromo-4-oxo-1-piperidinecarboxylate

The synthesis of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate likely begins with ethyl 3-bromo-4-oxo-1-piperidinecarboxylate (CAS: N/A), a compound documented in Patent ES2053394A1 . This intermediate is synthesized via bromination of ethyl 4-oxo-1-piperidinecarboxylate in an alcoholic medium, followed by acid hydrolysis.

Reaction Scheme:

-

Bromination:

The reaction proceeds via electrophilic addition to the enol tautomer of the 4-oxo group .

-

Propenyl Group Installation:

A Wittig or Horner-Wadsworth-Emmons reaction introduces the propenyl moiety. For example, treatment with a stabilized ylide (e.g., Ph₃P=CH₂) replaces the oxo group with a vinyl group, followed by bromination at the 3-position :

Alternative Route: Cross-Coupling Reactions

Recent methodologies leverage palladium-catalyzed cross-coupling to attach the propenyl group. For instance, Suzuki-Miyaura coupling between a boronic ester-functionalized piperidine and a bromoalkene precursor could achieve this transformation :

Physicochemical Properties

Experimental Data

While direct measurements for Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate are scarce, analogous compounds provide insights:

Spectroscopic Features

-

¹H NMR (CDCl₃):

-

δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 5.6–6.1 (m, 2H, CH₂=CHBr), δ 3.4–2.8 (m, 4H, piperidine H).

-

-

¹³C NMR:

-

δ 170.1 (C=O), δ 122.5, 130.2 (CH₂=CHBr), δ 60.3 (OCH₂), δ 14.1 (CH₂CH₃).

-

Applications and Derivatives

Pharmaceutical Intermediate

The compound’s bromine atom and ester group make it a versatile precursor for:

-

Cisapride analogs: Used in gastrointestinal motility regulation .

-

Kinase inhibitors: The propenyl group enables conjugation to heterocyclic pharmacophores .

Material Science

Brominated alkenes are employed in polymer cross-linking and flame retardants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume